(3-ethynylphenyl)hydrazine hydrochloride
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Overview
Description
(3-Ethynylphenyl)hydrazine hydrochloride: is a chemical compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a hydrazine moiety and a hydrochloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-ethynylphenyl)hydrazine hydrochloride typically involves the reaction of 3-ethynylphenylamine with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to maximize yield and minimize by-products. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure consistent quality.
Chemical Reactions Analysis
(3-Ethynylphenyl)hydrazine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the ethynyl group, leading to the formation of various substituted phenylhydrazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Oxo-compounds, such as phenylhydrazones.
Reduction: Amines, such as ethynylphenylamine.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
(3-Ethynylphenyl)hydrazine hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (3-ethynylphenyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biochemical processes and cellular functions. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
(3-Ethynylphenyl)hydrazine hydrochloride: is compared with other similar compounds, such as:
3-Methylphenylhydrazine hydrochloride: Similar structure but with a methyl group instead of an ethynyl group.
3-Methoxyphenylhydrazine hydrochloride: Similar structure but with a methoxy group instead of an ethynyl group.
3-Nitrophenylhydrazine hydrochloride: Similar structure but with a nitro group instead of an ethynyl group.
Properties
CAS No. |
1181621-19-1 |
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Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(3-ethynylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h1,3-6,10H,9H2;1H |
InChI Key |
LQOPAIYQNTVULM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NN.Cl |
Purity |
95 |
Origin of Product |
United States |
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